molecular formula C17H14N2O4 B13125968 Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate CAS No. 75313-76-7

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B13125968
CAS No.: 75313-76-7
M. Wt: 310.30 g/mol
InChI Key: ZYQDRDWRKZYTFL-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes an anthracene core with amino and methylamino substituents, as well as a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves multiple steps, starting from readily available anthracene derivatives. One common synthetic route includes the following steps:

    Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino groups are methylated using methylating agents like methyl iodide.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

    Substitution: Amino groups can undergo substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound of the anthracene derivatives.

    1-Aminoanthracene: A simpler derivative with only one amino group.

    9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups.

Uniqueness

Methyl 1-amino-4-(methylamino)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino and methylamino substituents, along with the carboxylate ester group, make it a versatile compound for various applications.

Properties

CAS No.

75313-76-7

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 1-amino-4-(methylamino)-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C17H14N2O4/c1-19-11-7-10(17(22)23-2)14(18)13-12(11)15(20)8-5-3-4-6-9(8)16(13)21/h3-7,19H,18H2,1-2H3

InChI Key

ZYQDRDWRKZYTFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C(=C1)C(=O)OC)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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